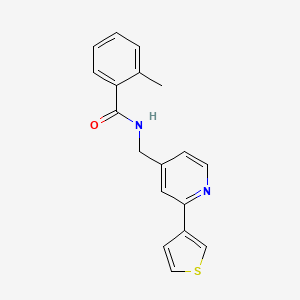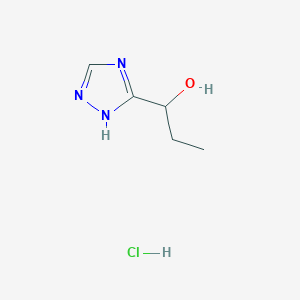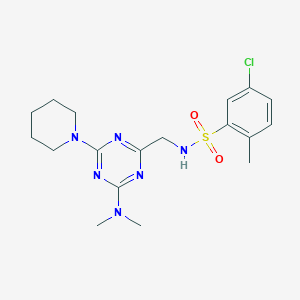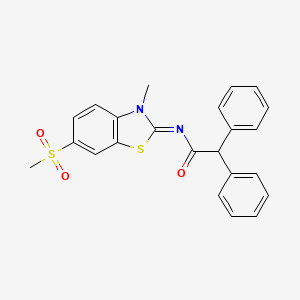
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid is a chemical compound with the CAS Number: 2250114-85-1 . It has a molecular weight of 225.91 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (2,6-difluoro-4-(trifluoromethyl)phenyl)boronic acid . The Inchi Code for this compound is 1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H .Physical And Chemical Properties Analysis
This compound is solid in physical form . It should be stored at 2-8°C . The shipping temperature is ambient temperature .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions , a pivotal method in organic chemistry for forming carbon-carbon bonds. The boronic acid moiety reacts with various organohalides under palladium catalysis to synthesize diverse biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.
N-Arylation of Imidazoles and Amines
Another significant application is the N-arylation of imidazoles and amines . This process involves copper-exchanged fluorapatite and is essential for the synthesis of complex nitrogen-containing compounds, which have vast implications in medicinal chemistry and drug development.
Synthesis of Aryl Ketones
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid: is used in microwave-promoted cross-coupling with acid chlorides to produce aryl ketones . Aryl ketones are valuable intermediates in the synthesis of fragrances, flavors, and polymers.
Protodeboronation Studies
The compound has been studied for protodeboronation , which is a method to remove the boron group from boronic esters. This reaction is crucial when the boron moiety is no longer needed in the synthetic pathway, especially in the final steps of drug synthesis.
Organoboron Building Blocks
As an organoboron compound, it serves as a building block for various organic synthesis applications . It can be transformed into a broad range of functional groups, enabling the creation of complex molecules for research and industrial purposes.
Hydroxylation of Aromatic C-F Bonds
It can be used as a substrate in aromatic C−F hydroxylation reactions , which is a method to introduce hydroxyl groups into aromatic compounds containing fluorine. This transformation is important for modifying the properties of fluorinated aromatics, which are prevalent in pharmaceuticals and agrochemicals.
Trifluoromethylthiolation of Boronic Acids
The compound is also a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids . This reaction is part of the efforts to introduce trifluoromethylthio groups into organic molecules, which can significantly alter their chemical and biological properties.
Building Larger Scaffolds via Cross-Coupling
Lastly, 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid can be utilized in a Suzuki cross-coupling reaction with an organohalide to build larger molecular scaffolds . This is particularly useful in the development of complex organic molecules for various applications, including materials science and pharmaceuticals.
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It is known that boronic acids can form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid . For instance, the compound is recommended to be stored at 2-8°C, indicating that temperature can affect its stability .
特性
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTXYOCVMQZDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2574105.png)
![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)
![N-(5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2574108.png)



![[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2574113.png)

![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)


![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)